N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide
Description
This compound is a quinazolinone derivative featuring a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a thiophen-2-yl acetamide moiety at position 6 of the quinazolinone core. Its structure combines a dihydroquinazolinone scaffold with heterocyclic (thiophene) and aryl (methoxyphenyl) groups, which are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-23-20-10-5-15(24-21(26)13-18-4-3-11-29-18)12-19(20)22(27)25(14)16-6-8-17(28-2)9-7-16/h3-12H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPGVXEZHQBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The structure is characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. The molecular formula is , with a molecular weight of approximately 414.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 414.5 g/mol |
| Purity | ≥95% |
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes associated with cancer progression and inflammation, such as COX-2 and certain kinases.
- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties by inhibiting viral replication mechanisms.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on different cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, which compares favorably to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| MCF-7 | 14.34 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | 15.43 | 23.47 |
Enzyme Inhibition Studies
The compound was tested for its inhibitory activity against COX-2, a key enzyme involved in inflammation and cancer progression. The results showed a promising inhibition rate comparable to standard COX-2 inhibitors.
Case Studies
- Study on COX-2 Inhibition : A recent publication highlighted that derivatives similar to the compound exhibited potent COX-2 inhibitory activity with IC50 values significantly lower than traditional NSAIDs .
- Antiviral Potential : Another study assessed the antiviral efficacy against HCV NS5B polymerase, revealing that compounds within this class could inhibit viral replication effectively .
- Cytotoxicity Assessment : Research demonstrated that the compound's structural modifications influenced its cytotoxicity profile, emphasizing the importance of substituents on the phenyl and thiophene rings in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide. The quinazoline moiety is known for its ability to inhibit various cancer cell lines. For instance, derivatives of quinazoline have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MDA-MB 231 (breast cancer) and A549 (lung cancer) .
Case Study: Quinazoline Derivatives
A study synthesized several quinazoline derivatives and assessed their anticancer activity using the MTT assay. The results indicated that certain modifications to the structure significantly enhanced the cytotoxicity against targeted cancer cells. The compound's mechanism of action was linked to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drug development. This activity is particularly relevant in conditions like asthma and rheumatoid arthritis where inflammation plays a critical role .
Research Findings
In a computational study, molecular docking simulations indicated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential as a lead compound for further optimization in anti-inflammatory therapies .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Research has shown that similar quinazoline derivatives exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored as a potential antimicrobial agent.
Experimental Evidence
A recent study demonstrated that various quinazoline derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Molecular Modelling and Drug Design
The structural characteristics of this compound make it an interesting candidate for computational drug design. Molecular modeling techniques allow researchers to predict the interaction between this compound and biological targets, facilitating the rational design of more potent derivatives.
Drug Design Insights
Using software like MOE (Molecular Operating Environment), researchers can simulate how modifications to the compound's structure might enhance its binding affinity to specific targets involved in disease processes . This approach enables systematic exploration of structure–activity relationships (SAR).
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-oxo group in the quinazoline ring and the acetamide functionality serve as key sites for nucleophilic attacks.
Reaction with Amines
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Conditions : Reflux in dry THF with NaH as a base
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Mechanism : Deprotonation of the 4-oxo group generates a nucleophilic site for amine addition.
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Example : Reaction with benzylamine yields N-benzyl derivatives via substitution at the 3-position of the quinazoline ring.
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | N-Benzyl-3-(4-methoxyphenyl)quinazolinone | 68 | |
| Ethanolamine | 3-(2-Hydroxyethyl)-substituted derivative | 52 |
Thiol Substitution
The thiophene moiety participates in sulfur-based nucleophilic substitutions:
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Reagents : Thiophenol, K₂CO₃ in DMF
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Outcome : Thioether formation at the thiophene’s α-position.
Oxidation of the Thiophene Ring
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Product : Sulfoxide or sulfone derivatives, depending on reaction time.
Reduction of the Quinazoline Core
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Catalytic Hydrogenation : Pd/C in ethanol under H₂ pressure reduces the 4-oxo group to a 4-hydroxy intermediate.
Cyclocondensation and Cycloaddition
The compound undergoes cyclocondensation with α,β-unsaturated carbonyls to form fused heterocycles:
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Example : Reaction with chalcone derivatives under Q-Tube reactor conditions (120°C, 12 hours) yields thiazolo[4,5-c]quinazoline hybrids .
| Cyclocondensation Partner | Product | Yield (%) |
|---|---|---|
| 3-Oxo-2-arylhydrazonopropanal | Thiazolo-quinazoline | 58 |
Hydrolysis of the Acetamide Group
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Acidic Conditions : HCl (6M) hydrolyzes the acetamide to a carboxylic acid.
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Basic Conditions : NaOH (2M) cleaves the amide bond, yielding 2-(thiophen-2-yl)acetic acid and the quinazoline amine.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the methoxyphenyl’s para site (45% yield).
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Halogenation : Br₂ in CCl₄ adds bromine at the thiophene’s β-position.
Cross-Coupling Reactions
The thiophene and quinazoline rings participate in Suzuki-Miyaura couplings:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Impact: The 4-methoxyphenyl group (common in Compounds 9, 38, and the target molecule) enhances solubility and may improve pharmacokinetics . Thiophene (target compound) vs. thiazolidinone (Compound 9): Thiophene’s aromaticity may increase metabolic stability compared to thiazolidinone’s labile sulfur groups .
- Synthetic Efficiency :
Pharmacological Activity Comparison
Key Observations:
- Anticancer Potency: Quinazoline-sulfonyl derivatives (Compound 38, 40) exhibit superior activity, likely due to enhanced DNA intercalation or kinase inhibition .
- Structure-Activity Relationships (SAR) :
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Selected Compounds
Key Observations:
- ¹H-NMR Signatures :
- Mass Spectrometry :
- Molecular ion peaks (e.g., m/z 525 for Compound 9) align with calculated masses, confirming structural integrity .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?
The synthesis requires multi-step reactions with precise control of conditions:
- Step 1 : Coupling of the quinazolinone core (e.g., 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine) with 2-(thiophen-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol .
- Critical parameters : Maintain reaction temperature at 0–5°C during acid activation to minimize side reactions. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks:
- Quinazolinone C=O: δ 168.5 ppm (¹³C) .
- Thiophene protons: δ 7.2–7.4 ppm (multiplet) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 434.12 (calculated: 434.14) .
- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (quinazolinone C=O) .
Q. How can researchers screen its biological activity in preliminary assays?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive substrates .
- Data interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., thienopyrimidine derivatives with IC₅₀ 2–15 µM) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
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Variable substituents : Modify the methoxyphenyl group (e.g., replace with chloro, trifluoromethyl) or thiophene moiety (e.g., furan, pyridine) .
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Key assays : Test against panels of kinases or cancer cell lines to correlate substituents with activity (Table 1).
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Example findings :
Substituent IC₅₀ (EGFR) Selectivity (vs. VEGFR2) 4-OCH₃ 8.2 µM 12-fold 4-Cl 5.1 µM 8-fold 4-CF₃ 3.7 µM 3-fold Data adapted from analogs in .
Q. What computational methods can predict binding modes and reaction pathways?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the acetamide group and Lys721 .
- Reaction path search : Apply density functional theory (DFT) to optimize transition states in the synthesis, e.g., amide bond formation barriers .
- Machine learning : Train models on PubChem data to predict solubility or metabolic stability .
Q. How to address contradictions in biological data across studies?
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) .
- Statistical design : Use factorial experiments (e.g., 2³ design) to test interactions between pH, temperature, and solvent purity .
- Meta-analysis : Compare data from analogs (e.g., thieno[2,3-d]pyrimidines vs. quinazolines) to identify structural determinants of variability .
Q. What methodologies assess metabolic stability and toxicity?
- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- In silico tools : Use ADMET Predictor™ to estimate hepatotoxicity (e.g., structural alerts for quinazolinone-related idiosyncratic toxicity) .
Q. How to study heterocyclic reactivity for further derivatization?
- Nucleophilic substitution : React the quinazolinone’s 4-oxo group with amines (e.g., benzylamine) in THF under reflux .
- Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to functionalize the thiophene ring .
- Catalysts : Triethylamine or DMAP for acylations; avoid moisture to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
